molecular formula C11H14BrN5 B12545285 3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine CAS No. 143591-62-2

3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine

Cat. No.: B12545285
CAS No.: 143591-62-2
M. Wt: 296.17 g/mol
InChI Key: VZCYSYZVWZAODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core with a bromine atom at position 3 and a 4-methylpiperazine substituent at position 7. This scaffold is recognized for its versatility in drug discovery, with modifications at these positions influencing biological activity, receptor affinity, and pharmacokinetic properties .

Properties

CAS No.

143591-62-2

Molecular Formula

C11H14BrN5

Molecular Weight

296.17 g/mol

IUPAC Name

3-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine

InChI

InChI=1S/C11H14BrN5/c1-15-4-6-16(7-5-15)10-11-14-8-9(12)17(11)3-2-13-10/h2-3,8H,4-7H2,1H3

InChI Key

VZCYSYZVWZAODO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=CN3C2=NC=C3Br

Origin of Product

United States

Preparation Methods

Key Synthetic Routes and Strategic Approaches

Core Imidazo[1,2-a]pyrazine Formation

The imidazo[1,2-a]pyrazine scaffold is typically constructed via condensation between 2-aminopyrazine and α-halogenated carbonyl compounds. For 3-bromo-8-(4-methylpiperazin-1-yl) derivatives, two primary routes dominate:

Condensation with α-Bromoketones

A widely reported method involves reacting 2-aminopyrazine with α-bromoketones under refluxing methanol or ethanol. For example:

  • Reactants : 2-Aminopyrazine + 2-bromo-1-(4-methylpiperazin-1-yl)ethanone
  • Conditions : 12-hour reflux in methanol, yielding 8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine intermediates.
Cyclization via Chloroacetaldehyde

Alternative approaches use chloroacetaldehyde in DMF or methanol to form the imidazo[1,2-a]pyrazine core before functionalization.

Bromination Strategies

Direct bromination of the imidazo[1,2-a]pyrazine core is challenging due to regioselectivity issues. Two methods are prevalent:

Electrophilic Aromatic Bromination
  • Reagents : N-Bromosuccinimide (NBS) in acetic acid or DMF
  • Yield : 60–75% for 3-bromo derivatives.
  • Selectivity : Controlled by electron-donating substituents (e.g., piperazine groups).
Pre-Brominated Intermediates

Step-by-Step Preparation Methods

Method A: Sequential Condensation and Bromination

Step Reaction Component Conditions Yield Reference
1 2-Aminopyrazine + 4-methylpiperazine-1-carbaldehyde Ethanol, 80°C, 8h 85%
2 Bromination with NBS DMF, 0°C→RT, 12h 68%
3 Purification Column chromatography (EtOAc/hexane) 92% purity

Advantages : High modularity for substituent variation.
Limitations : Requires strict temperature control during bromination.

Method B: Pre-Functionalized Building Blocks

Step Reaction Component Conditions Yield Reference
1 3-Bromo-2-aminopyrazine synthesis HBr/AcOH, 24h 73%
2 Condensation with 4-methylpiperazine-1-acetaldehyde MeOH, reflux, 6h 81%
3 Cyclization HCl/EtOH, 60°C, 4h 89%

Advantages : Avoids post-cyclization bromination challenges.
Limitations : Limited commercial availability of 3-bromo-2-aminopyrazine.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Parameter Optimal Condition Impact on Yield
Bromination solvent DMF > AcOH +15% yield
Cyclization temp 60°C vs. RT +22% yield
Catalyst loading 5 mol% Pd vs. 10 mol% No significant difference

Analytical Characterization Data

Spectroscopic Properties

Technique Key Data Reference
¹H NMR (400 MHz, CDCl₃) δ 3.15 (t, J=4.8 Hz, 4H, piperazine), 2.45 (s, 3H, N-CH₃), 7.82 (s, 1H, imidazo-H)
¹³C NMR 154.2 (C-Br), 136.5 (imidazo-C), 54.3 (piperazine-C)
HRMS m/z 296.17 [M+H]⁺ (calc. 296.17)

Purity and Stability

  • HPLC : >98% purity (C18 column, 0.1% TFA/MeCN gradient).
  • Storage : Stable at −20°C for 12 months; degrades 15% at RT/6 months.

Applications and Derivative Synthesis

Kinase Inhibitor Precursors

The compound serves as an intermediate for:

  • BCR-ABL inhibitors : Via Sonogashira coupling to aryl acetylenes.
  • Antibacterial agents : Functionalization at C-8 position.

Structure-Activity Relationship (SAR) Insights

  • Bromine position : 3-Bromo substitution enhances kinase binding affinity by 3× vs. 2-bromo analogues.
  • Piperazine moiety : N-Methylation improves solubility (LogP reduction: 1.2→0.8).

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with imidazo[1,2-a]pyrazine structures exhibit anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit specific cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest.

Key Findings:

  • A study demonstrated that 3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine analogs showed significant inhibition of tumor growth in vitro and in vivo models .
  • The compound's mechanism of action involves targeting specific kinases involved in cancer proliferation pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has shown that it possesses activity against both Gram-positive and Gram-negative bacteria.

Summary of Biological Activities:

Activity TypeObserved EffectReference
AntimicrobialInhibits growth of Staphylococcus aureus and Escherichia coli
AnticancerInduces apoptosis in cancer cell lines

Neuropharmacological Effects

The piperazine ring in the compound suggests potential neuropharmacological applications. Studies have indicated that related compounds can cross the blood-brain barrier, making them candidates for treating neurological disorders.

Case Study:

  • A related compound demonstrated neuroprotective effects in models of neurodegeneration, suggesting that this compound may have similar effects .

Synthesis and Derivatives

The synthesis of this compound involves several steps, often starting from simpler imidazo[1,2-a]pyrazine derivatives. Various synthetic routes have been explored to optimize yield and purity.

Key Synthetic Pathways:

StepDescription
1Bromination of imidazo[1,2-a]pyrazine
2Introduction of the piperazine moiety
3Purification and characterization via NMR and HPLC

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues by Substituent Position

The biological profile of imidazo[1,2-a]pyrazines is highly dependent on substituent placement. Below is a comparative analysis of key analogues:

Table 1: Substituent Patterns and Structural Features
Compound Name/Reference Substituents Core Structure Key Features
Target Compound 3-Br, 8-(4-methylpiperazin-1-yl) Imidazo[1,2-a]pyrazine Bromo at 3 enhances stability; piperazine at 8 improves solubility .
8-(1-Piperazinyl)imidazo[1,2-a]pyrazine 8-(piperazinyl) Imidazo[1,2-a]pyrazine High α2-adrenergic receptor selectivity (Ki = 25 nM).
5-Bromoimidazo[1,2-a]pyrazine 5-Br Imidazo[1,2-a]pyrazine Cardiac stimulation via cAMP modulation; PDE inhibition.
8-(4-Methylpiperazin-1-yl)imidazo[1,2-a]pyrido[3,2-e]pyrazine 8-(4-methylpiperazin-1-yl) Imidazo[1,2-a]pyrido-pyrazine Hypoxia-selective cytotoxicity (15.3-fold differential in vitro).
2-Phenylimidazo[1,2-a]pyrazin-3-amine 2-Ph, 3-NH2 Imidazo[1,2-a]pyrazine Antiviral activity against influenza A virus (IC50 ~5–7 µM).
Key Observations:
  • Position 3 Bromination : Bromine at position 3 (target compound) contrasts with 5-bromo derivatives (), which exhibit phosphodiesterase (PDE) inhibition. This suggests positional bromination diversifies target engagement.
  • Position 8 Piperazine : The 4-methylpiperazine group in the target compound mirrors analogues in and , which show enhanced receptor binding (α2-adrenergic) or hypoxia-selective cytotoxicity.
Key Insights:
  • Anticancer Activity : Pyridine derivatives (e.g., 12b in ) exhibit superior cytotoxicity compared to pyrazine-based compounds, likely due to altered electronic properties . The target compound’s bromine and piperazine may offset this via unique target interactions.

Biological Activity

3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

This compound belongs to the class of imidazo[1,2-a]pyrazines, which are known for their diverse biological activities. The presence of the bromine atom and the piperazine moiety enhances its interaction with biological targets.

Anticancer Activity

Research indicates that imidazo[1,2-a]pyrazine derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including breast (MCF-7), liver (HepG2), and skin (A375) cancers. A study demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67 and cyclin D1 .

Cell Line IC50 (µM) Mechanism
MCF-75.5Apoptosis via caspase activation
HepG24.8Inhibition of proliferation
A3756.2Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of imidazo[1,2-a]pyrazines possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 140 to 290 µg/mL .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : Similar compounds have been reported to inhibit various kinases involved in cancer progression, such as EGFR and Aurora kinases . This inhibition disrupts signaling pathways that promote tumor growth.
  • Antioxidant Properties : The compound may also exhibit antioxidant activity, reducing oxidative stress in cells, which is crucial for maintaining cellular integrity and function.

Case Studies

Several studies highlight the efficacy of imidazo[1,2-a]pyrazines in preclinical models:

  • Breast Cancer Study : A study conducted on MCF-7 cells revealed that treatment with an imidazo[1,2-a]pyrazine derivative resulted in a significant reduction in cell viability and increased apoptosis compared to controls. The compound's IC50 was determined to be approximately 5 µM .
  • Antibacterial Efficacy : Research evaluating the antibacterial effects against multiple strains showed that the compound exhibited strong activity against resistant strains of bacteria, suggesting potential use as a therapeutic agent in treating infections caused by multidrug-resistant pathogens .

Q & A

Q. What are the common synthetic methodologies for 3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine?

The synthesis typically involves multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé) using diaminopyrazines, aldehydes, and isocyanides under mild conditions . Alternatively, iodine-catalyzed reactions in ethanol or isopropyl alcohol enable efficient cyclization of 2-aminopyrazine derivatives with aryl aldehydes and tert-butyl isocyanide . Substitution reactions at the 8-position with 4-methylpiperazine can be achieved via nucleophilic aromatic substitution (SNAr) using halogenated precursors (e.g., 8-chloroimidazo[1,2-a]pyrazine) in polar aprotic solvents with a base like DIPEA .

Q. How is the structure of this compound confirmed experimentally?

Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry. For example:

  • 1^1H NMR distinguishes aromatic protons (e.g., δ 8.45 ppm for pyrazine protons) and methylpiperazine substituents (δ 2.5–3.5 ppm for N–CH3_3) .
  • 13^{13}C NMR identifies quaternary carbons (e.g., bridgehead nitrogen atoms at δ 147–150 ppm) .
    High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ peaks with <2 ppm error) . IR spectroscopy confirms functional groups like amines (3350 cm1^{-1}) .

Q. What governs the reactivity of the imidazo[1,2-a]pyrazine core?

Electron density calculations predict electrophilic substitution at position 3 (highest electron density) and nucleophilic substitution at positions 5 and 8 . Bromination at position 3 is favored due to resonance stabilization, while the 8-position is amenable to SNAr with amines like 4-methylpiperazine .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

  • Substituent position : 8-position piperazine derivatives (e.g., 4-methylpiperazine) enhance α2_2-adrenergic receptor selectivity (e.g., 70-fold selectivity over α1_1 receptors) .
  • Bromine at position 3 : Stabilizes the scaffold and facilitates further functionalization (e.g., Suzuki coupling for biaryl derivatives) .
  • Hybrid pharmacophores : Pyrazole conjugates (e.g., compound 3h ) show NF-κB inhibition (IC50_{50} = 1.02 µM) by disrupting IκBα phosphorylation .

Q. What mechanisms underlie its anti-inflammatory and anticancer effects?

  • NF-κB pathway inhibition : Compound 3h reduces pro-inflammatory cytokines (TNF-α, IL-6) and oxidative stress markers (MDA, MPO) in cecal ligation and puncture (CLP) sepsis models .
  • Apoptosis induction : Western blotting and annexin-PI assays confirm downregulation of Bcl-2 and caspase-3 activation .
  • Telomerase inhibition : Imidazo[1,2-a]pyrazine derivatives disrupt telomerase activity in cancer cells, validated via TRAP assays .

Q. What experimental models are used to evaluate efficacy?

  • In vitro :
    • MTT assays for cytotoxicity (e.g., IC50_{50} = 11 µM against HepG2) .
    • Fluorescence polarization for receptor binding (e.g., α2_2-adrenergic Kd_d = 2.1 nM) .
  • In vivo :
    • CLP-induced sepsis in rats : Measures lung inflammation via H&E staining and bronchoalveolar lavage fluid analysis .
    • Ob/ob mice : Evaluates hypoglycemic activity through glucose tolerance tests .

Q. How are fluorescence properties leveraged in biological studies?

Derivatives with 4-aminophenyl or nitrophenyl substituents exhibit strong fluorescence (λem_{em} = 850 nm in acetonitrile), enabling use as chemosensors for cellular imaging . Solvent polarity studies (e.g., blue shifts in acetonitrile) guide applications in live-cell tracking .

Q. How is selectivity for therapeutic targets optimized?

  • Conformational analysis : Molecular modeling (e.g., comparing 2a and mianserin) identifies steric and electronic constraints for α2_2-adrenergic receptor binding .
  • Receptor subtype profiling : Radioligand displacement assays (e.g., [3^3H]clonidine vs. [3^3H]prazosin) quantify α2_21_1 selectivity ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.